molecular formula C17H18BrNO B11545616 N-(4-bromophenyl)-4-butylbenzamide

N-(4-bromophenyl)-4-butylbenzamide

Cat. No.: B11545616
M. Wt: 332.2 g/mol
InChI Key: GGCPPTSCKWIRBQ-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-4-butylbenzamide is an organic compound characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a butylbenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-4-butylbenzamide typically involves the reaction of 4-bromobenzoic acid with butylamine under appropriate conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-4-butylbenzamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.

    Oxidation Reactions: The compound can undergo oxidation at the benzylic position, leading to the formation of corresponding ketones or alcohols.

    Reduction Reactions: Reduction of the amide group can yield the corresponding amine.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydride (NaH) and various nucleophiles. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures.

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH₄) or borane (BH₃) are employed under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Products include various substituted phenyl derivatives.

    Oxidation Reactions: Products include ketones or alcohols depending on the extent of oxidation.

    Reduction Reactions: Products include primary or secondary amines.

Scientific Research Applications

N-(4-bromophenyl)-4-butylbenzamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of cancer and infectious diseases.

    Materials Science: The compound is explored for its use in the synthesis of novel polymers and materials with unique properties.

    Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and cellular pathways.

    Industrial Applications: The compound is utilized in the development of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-4-butylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the amide group play crucial roles in binding to the active sites of these targets, leading to inhibition or modulation of their activity. The compound may also interfere with cellular pathways, affecting processes such as cell proliferation and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    N-(4-bromophenyl)benzamide: Lacks the butyl group, which may affect its binding affinity and specificity.

    N-(4-chlorophenyl)-4-butylbenzamide: Contains a chlorine atom instead of bromine, which can influence its reactivity and biological activity.

    N-(4-methylphenyl)-4-butylbenzamide: Contains a methyl group instead of bromine, leading to different chemical and biological properties.

Uniqueness

N-(4-bromophenyl)-4-butylbenzamide is unique due to the presence of both the bromine atom and the butyl group, which confer specific chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C17H18BrNO

Molecular Weight

332.2 g/mol

IUPAC Name

N-(4-bromophenyl)-4-butylbenzamide

InChI

InChI=1S/C17H18BrNO/c1-2-3-4-13-5-7-14(8-6-13)17(20)19-16-11-9-15(18)10-12-16/h5-12H,2-4H2,1H3,(H,19,20)

InChI Key

GGCPPTSCKWIRBQ-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)Br

Origin of Product

United States

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